1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
- 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
Uniqueness
1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the benzenesulfonyl and methoxyphenyl groups also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-28-22-10-6-5-9-19(22)21-15-20(16-11-13-17(23)14-12-16)24-25(21)29(26,27)18-7-3-2-4-8-18/h2-14,21H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRQWTHIXQZDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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